molecular formula C10H11NO4 B8012965 2-Amino-4-(3-hydroxyphenyl)-4-oxobutanoic acid

2-Amino-4-(3-hydroxyphenyl)-4-oxobutanoic acid

Cat. No.: B8012965
M. Wt: 209.20 g/mol
InChI Key: BUCVFMANPRRLFY-UHFFFAOYSA-N
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Description

2-Amino-4-(3-hydroxyphenyl)-4-oxobutanoic acid is an organic compound with significant importance in various fields of scientific research This compound is known for its unique structure, which includes an amino group, a hydroxyphenyl group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3-hydroxyphenyl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate under reflux conditions . This reaction forms an intermediate, which is then subjected to further reactions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-hydroxyphenyl)-4-oxobutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted amino derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-4-(3-hydroxyphenyl)-4-oxobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-hydroxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of kynureninase, an enzyme involved in the kynurenine pathway of tryptophan metabolism . By inhibiting this enzyme, the compound can modulate the levels of kynurenine and its metabolites, which are implicated in various physiological and pathological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(3-hydroxyphenyl)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a unique ability to inhibit kynureninase, making it a valuable tool in studying the kynurenine pathway and its associated diseases.

Properties

IUPAC Name

2-amino-4-(3-hydroxyphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c11-8(10(14)15)5-9(13)6-2-1-3-7(12)4-6/h1-4,8,12H,5,11H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCVFMANPRRLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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